molecular formula C4H10Cl2F2N2 B13469094 3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride

3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride

Cat. No.: B13469094
M. Wt: 195.04 g/mol
InChI Key: XSHDCGANRTVZFQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C4H10Cl2F2N2 It is characterized by the presence of a difluoromethyl group attached to a cyclopropane ring, which is further substituted with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride typically involves the difluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane-1,2-diamine with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylcyclopropane oxides, while reduction can produce cyclopropane-1,2-diamine derivatives .

Scientific Research Applications

3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The amine groups may interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)cyclopropane-1,2-diamine: Similar structure but with a trifluoromethyl group.

    Cyclopropane-1,2-diamine: Lacks the difluoromethyl group.

    3-(Difluoromethyl)cyclopropane-1,2-diol: Contains hydroxyl groups instead of amine groups.

Uniqueness

3-(Difluoromethyl)cyclopropane-1,2-diamine dihydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C4H10Cl2F2N2

Molecular Weight

195.04 g/mol

IUPAC Name

3-(difluoromethyl)cyclopropane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C4H8F2N2.2ClH/c5-4(6)1-2(7)3(1)8;;/h1-4H,7-8H2;2*1H

InChI Key

XSHDCGANRTVZFQ-UHFFFAOYSA-N

Canonical SMILES

C1(C(C1N)N)C(F)F.Cl.Cl

Origin of Product

United States

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